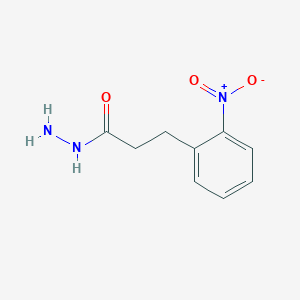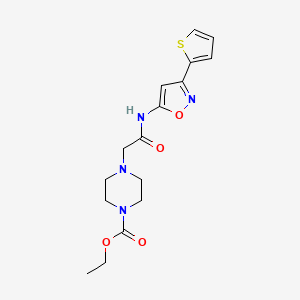phosphanium chloride CAS No. 34836-15-2](/img/structure/B14673773.png)
[Nitroso(phenyl)methyl](triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitroso(phenyl)methylphosphanium chloride is a chemical compound that features a nitroso group attached to a phenylmethyl moiety, which is further bonded to a triphenylphosphanium chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nitroso(phenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with nitroso(phenyl)methyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nitroso(phenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nitroso(phenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of Nitroso(phenyl)methylphosphanium chloride involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, while the triphenylphosphanium moiety can interact with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrosamines: Compounds with a nitroso group bonded to an amine.
Nitro Compounds: Compounds with a nitro group (-NO2) bonded to a carbon atom.
Aromatic Heterocycles: Compounds like pyridine that have a similar electronic structure.
Uniqueness
Nitroso(phenyl)methylphosphanium chloride is unique due to its combination of a nitroso group with a triphenylphosphanium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
34836-15-2 |
|---|---|
Molekularformel |
C25H21ClNOP |
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
[nitroso(phenyl)methyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H21NOP.ClH/c27-26-25(21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20,25H;1H/q+1;/p-1 |
InChI-Schlüssel |
IVTDAJAEOUSXJC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(N=O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




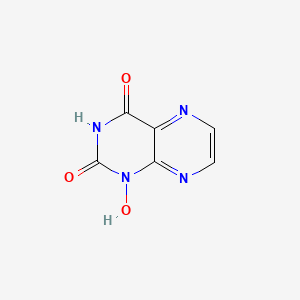
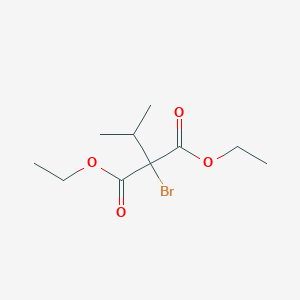

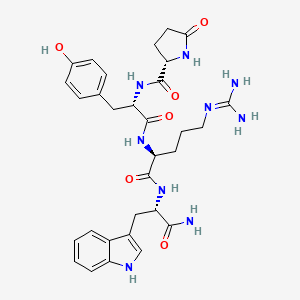
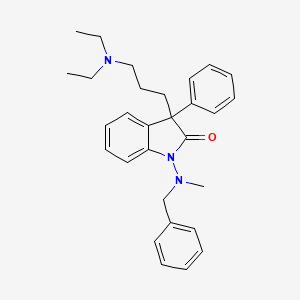
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
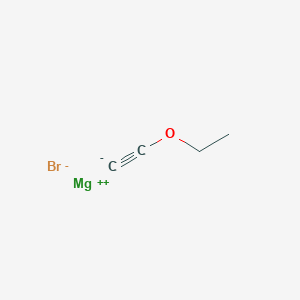

![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)

